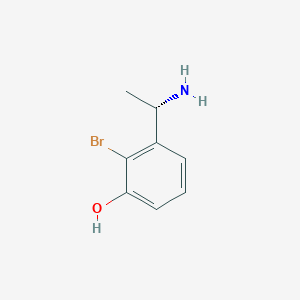
(S)-3-(1-Aminoethyl)-2-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Aminoethyl)-2-bromophenol is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a bromine atom and an aminoethyl group attached to a phenol ring, making it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-2-bromophenol typically involves the asymmetric synthesis of α-chiral primary amines. One common method includes the catalytic asymmetric synthesis using pre-prepared or in situ formed NH imines . Another approach involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable routes such as the hydrogenation of nitriles and reductive amination, which are atom-economical and cost-effective . These methods ensure high selectivity and yield, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-Aminoethyl)-2-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Phenol derivatives without the bromine atom.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-3-(1-Aminoethyl)-2-bromophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Aminoethyl)-2-bromophenol involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(1-Aminoethyl)phenol: Similar structure but with the aminoethyl group at the para position.
(S)-4-(1-Aminoethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
(S)-3-(1-Aminoethyl)-2-bromophenol is unique due to the presence of both a bromine atom and an aminoethyl group on the phenol ring. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
3-[(1S)-1-aminoethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clave InChI |
JVJVDBFCOOAIRQ-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=CC=C1)O)Br)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)

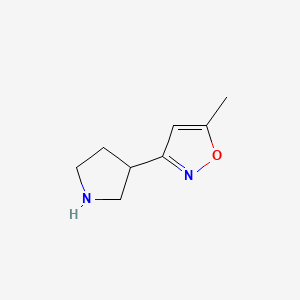
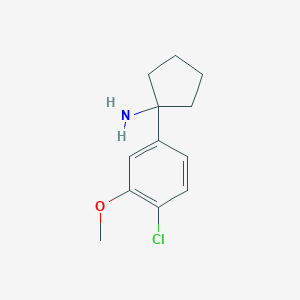
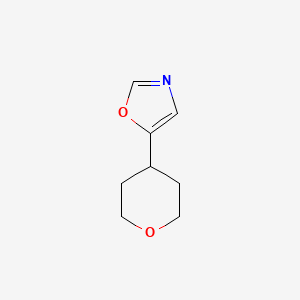
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)

![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
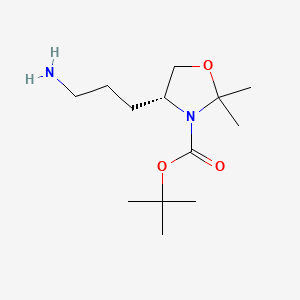
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)
